N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide
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Overview
Description
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazopyrimidines. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, which is further substituted with a nitrobenzene sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, leading to a range of biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, resulting in diverse downstream effects .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine ring.
Substitution on the Phenyl Ring: The imidazo[1,2-a]pyrimidine core is then subjected to electrophilic aromatic substitution reactions to introduce the phenyl group.
Introduction of the Nitrobenzene Sulfonamide Group: The final step involves the nitration and sulfonation of the phenyl ring to introduce the nitrobenzene sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Corresponding oxides of the imidazo[1,2-a]pyrimidine ring
Reduction: Amino derivatives of the compound
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{2-methylimidazo[1,2-a]pyridin-3-yl}phenyl)-3-nitrobenzene-1-sulfonamide
- N-(4-{7-methylimidazo[1,2-a]pyridin-3-yl}phenyl)-3-nitrobenzene-1-sulfonamide
Uniqueness
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both nitro and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c1-13-9-10-23-12-18(21-19(23)20-13)14-5-7-15(8-6-14)22-29(27,28)17-4-2-3-16(11-17)24(25)26/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWRMBUXFOWMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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